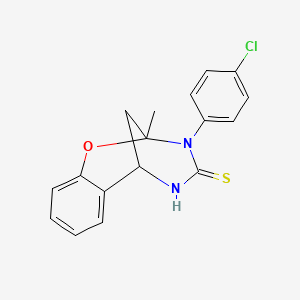
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of novel chemical compounds like "1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-4-carboxamide" often aim at exploring their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. These compounds are synthesized and analyzed for their unique chemical, physical, and biological properties.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired structure. For example, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves characterizations such as FTIR, 1H-NMR, mass spectral, and elemental analysis to ensure the correct structure and purity of the compounds (Kambappa et al., 2017).
Molecular Structure Analysis
The analysis of the molecular structure is crucial for understanding the compound's reactivity and potential binding mechanisms. Techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to elucidate the structure. The study on hydrogen-bonded ribbons in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate and similar compounds offers insights into how molecular structure influences the properties and reactivity of these molecules (Trilleras et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the compound may include nucleophilic substitution, addition reactions, and cyclization, which are key in modifying the structure to achieve desired properties or functionalities. The reactivity can be influenced by the presence of functional groups, electronic effects, and the compound's overall structure.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are essential for determining the compound's suitability for specific applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and solubility testing in various solvents.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under different conditions, are critical for both the synthesis process and potential applications. Studies on similar compounds, such as the synthesis and antimicrobial activity of 2-Piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines, provide valuable information on the chemical behavior of these complex molecules (Imran et al., 2016).
Aplicaciones Científicas De Investigación
Anti-angiogenic and DNA Cleavage Activities
- Compounds similar to the queried chemical have demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest their potential as anticancer agents, exerting both anti-angiogenic and cytotoxic effects. This was observed in a study where novel piperidine analogues efficiently blocked the formation of blood vessels in vivo and showed differential migration and band intensities in DNA binding/cleavage assays (Kambappa et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives, structurally related to the queried compound, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) of these compounds has been discussed in detail, highlighting their potential in cancer and inflammatory diseases treatment (Rahmouni et al., 2016).
5-HT1A Partial Agonists
- Aminopyrimidine derivatives, which are chemically related to the queried compound, have been identified as novel 5-HT1A agonists. These compounds show moderate potency for 5-HT1A in binding and functional assays, along with moderate metabolic stability. This points towards their potential use in psychiatric conditions (Dounay et al., 2009).
Antimicrobial Agents
- Certain piperidine-containing pyrimidine imines and thiazolidinones, which are structurally similar to the queried compound, have been synthesized and evaluated for their antibacterial activity. These compounds, especially with dichloro substitution, showed potent inhibitory activity against various bacterial strains (Krishnamurthy et al., 2011).
PET Imaging Agents
- Derivatives of the queried compound have been synthesized for potential use as PET imaging agents for imaging of the IRAK4 enzyme in neuroinflammation. These compounds have been synthesized with high radiochemical yield and purity, indicating their potential in diagnostic imaging (Wang et al., 2018).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O/c32-26(27-14-10-20-6-2-1-3-7-20)22-11-15-30(16-12-22)24-18-25(29-19-28-24)31-17-13-21-8-4-5-9-23(21)31/h4-6,8-9,13,17-19,22H,1-3,7,10-12,14-16H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXRYJGJQNXEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


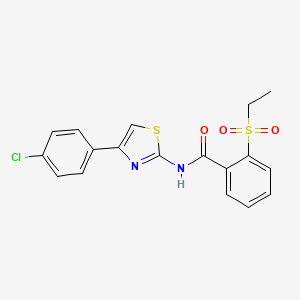
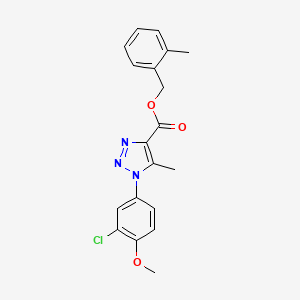
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2485029.png)
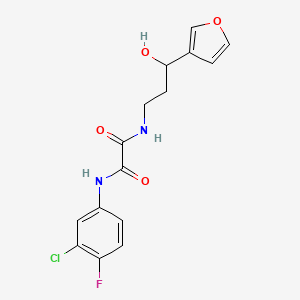
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea](/img/structure/B2485032.png)

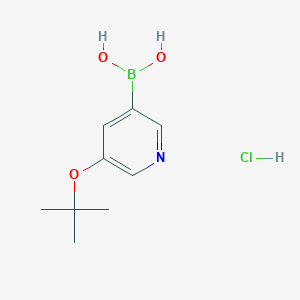
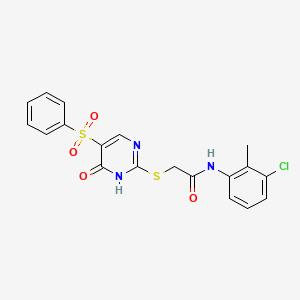
![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2485038.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2485041.png)
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
